3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane
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Overview
Description
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C13H25BrO. This compound features a cyclohexane ring substituted with a bromoalkyl ether group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane typically involves the reaction of 1,1,5-trimethylcyclohexanol with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoalkyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous solvents.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler bromoalkane with similar reactivity.
1-Bromo-3-chloro-2-methylpropane: Another bromoalkane with additional halogen substitution.
tert-Butyl bromide: A commonly used bromoalkane in organic synthesis.
Uniqueness
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure and the presence of both bromo and ether functional groups. This combination of features provides distinct reactivity and makes it valuable in specific synthetic applications.
Properties
Molecular Formula |
C13H25BrO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
3-(1-bromo-2-methylpropan-2-yl)oxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-10-6-11(8-12(2,3)7-10)15-13(4,5)9-14/h10-11H,6-9H2,1-5H3 |
InChI Key |
QJBCCFKPSXYNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(C)(C)CBr |
Origin of Product |
United States |
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